molecular formula C9H8BrF2N B12827644 4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine

4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine

Cat. No.: B12827644
M. Wt: 248.07 g/mol
InChI Key: YNMJJSCSIDHOMG-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C9H8BrF2N It is a pyridine derivative characterized by the presence of bromine, cyclopropyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, cyclopropyl, and difluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-cyclopropyl-6-(difluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties.

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

4-bromo-2-cyclopropyl-6-(difluoromethyl)pyridine

InChI

InChI=1S/C9H8BrF2N/c10-6-3-7(5-1-2-5)13-8(4-6)9(11)12/h3-5,9H,1-2H2

InChI Key

YNMJJSCSIDHOMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=C2)Br)C(F)F

Origin of Product

United States

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